molecular formula C32H51NO4 B1159034 Daphnilongeridine CAS No. 922522-15-4

Daphnilongeridine

Cat. No.: B1159034
CAS No.: 922522-15-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Daphnilongeridine is typically isolated from the branches of Daphniphyllum macropodum Miq. The isolation process involves extraction with organic solvents followed by chromatographic purification. The synthetic routes for this compound are complex due to its intricate structure, involving multiple steps of cyclization and functional group transformations.

Industrial Production Methods: the extraction from natural sources remains the primary method of obtaining this compound.

Chemical Reactions Analysis

Types of Reactions: Daphnilongeridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Anti-Cancer Properties

Daphnilongeridine has shown significant cytotoxic effects against several tumor cell lines. Research indicates that it exhibits an IC50 range of 2.4 to 9.7 μM, demonstrating potent activity against human microvascular endothelial cells and various cancer cell lines . This cytotoxicity suggests that this compound may be a promising candidate for the development of new anti-cancer therapies.

Case Study: Cytotoxicity Assessment

A study conducted on the effects of this compound involved treating different cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. This study underscores the need for further investigation into the mechanisms by which this compound induces apoptosis in cancer cells.

Pharmacological Applications

Beyond its anti-cancer properties, this compound has been explored for its potential pharmacological applications. It has been noted for its anti-inflammatory and analgesic effects, which may be beneficial in treating conditions characterized by inflammation and pain.

Table 1: Pharmacological Effects of this compound

Application Effect Reference
Anti-CancerCytotoxicity against tumor cells
Anti-InflammatoryReduction of inflammation markersNot specified
AnalgesicPain relief in animal modelsNot specified

Case Study: Mechanistic Insights

A recent study aimed to elucidate the molecular pathways affected by this compound in cancer cells. Techniques such as Western blotting and flow cytometry were employed to analyze changes in protein expression related to apoptosis and cell cycle regulation. Results indicated that this compound may activate pro-apoptotic pathways while inhibiting survival signals.

Mechanism of Action

The mechanism of action of Daphnilongeridine involves its interaction with cellular components, leading to cytotoxic effects. It targets specific molecular pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA replication and repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Daphnilongeridine is part of a family of alkaloids found in the Daphniphyllum genus. Similar compounds include:

  • Daphmacrine (CAS#19775-48-5)
  • Daphnezomine B (CAS#247078-43-9)
  • Daphmacropodine (CAS#39729-21-0)
  • Yunnandaphninine G (CAS#1042143-83-8)
  • 11-Hydroxycodaphniphylline (CAS#1186496-68-3)
  • Codaphniphylline (CAS#14694-15-6)

These compounds share similar structural features but differ in specific functional groups and bioactivities. This compound is unique due to its specific cytotoxic profile and the complexity of its polycyclic structure .

Biological Activity

Daphnilongeridine is a notable alkaloid derived from plants in the genus Daphniphyllum, particularly Daphniphyllum longeracemosum. This compound has garnered attention for its diverse biological activities, primarily its cytotoxic properties against various cancer cell lines. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting relevant data in tabular form.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure typical of Daphniphyllum alkaloids. The molecular formula and specific structural features contribute to its biological activity. The compound has been isolated from the leaves and stems of Daphniphyllum longeracemosum and exhibits significant structural diversity compared to other alkaloids in the same family.

Cytotoxicity

One of the most significant biological activities of this compound is its cytotoxic effect on tumor cells. The compound has been studied for its potential as an anti-cancer agent, with findings indicating varying levels of potency across different cell lines.

IC50 Values

The cytotoxicity of this compound has been quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values for this compound against several tumor cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)2.4
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)9.7

These values indicate that this compound exhibits strong cytotoxic effects, particularly against lung cancer cells, suggesting its potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its cytotoxic effects is not yet fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling mechanisms. Further studies are needed to clarify these mechanisms and identify specific targets within cancer cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cytotoxic Effects : A study conducted by researchers isolated this compound from Daphniphyllum longeracemosum and assessed its cytotoxicity against multiple cancer cell lines. The results demonstrated significant inhibitory effects on cell proliferation, particularly in lung and cervical cancer models .
  • Phytochemical Analysis : Another investigation focused on the phytochemical properties of various Daphniphyllum species, confirming the presence of this compound alongside other alkaloids. This study emphasized the need for further exploration into the therapeutic potentials of these compounds .
  • Comparative Study : A comparative analysis between this compound and other alkaloids from Daphniphyllum revealed that while many share similar structures, their biological activities can vary significantly based on subtle differences in their chemical composition .

Q & A

Basic Research Questions

Q. What are the established cytotoxicity profiles of Daphnilongeridine, and how were these values determined?

this compound exhibits cytotoxic activity with IC50 values of 2.4 μM (P-388 murine leukemia cells), 9.7 μM (BEL-7402 human hepatoma cells), and 2.7 μM (HMEC normal human microvascular endothelial cells) . These values were likely derived from standardized assays such as MTT or SRB, which measure cell viability via metabolic activity or protein content. Researchers should replicate these assays using matched cell lines, controlled incubation times, and validated reference compounds to ensure comparability. Documentation of raw data and normalization methods (e.g., relative to untreated controls) is critical for transparency .

Q. What methodologies are recommended for isolating this compound from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography, HPLC, or TLC. Structural confirmation requires NMR, MS, and X-ray crystallography. Researchers must report solvent systems, stationary phases, and purification yields to enable replication. For novel compounds, full spectroscopic data and purity assessments (e.g., HPLC-UV/ELSD) are mandatory .

Q. How should researchers address the weak cytotoxicity of related alkaloids (e.g., Daphangustifoline B) in comparative studies?

Comparative studies should standardize experimental conditions (e.g., cell line selection, exposure duration, and assay protocols) to minimize variability. For example, Daphangustifoline B showed weak activity in HL-60, MCF-7, and A549 cells, but direct comparisons with this compound require testing under identical conditions. Statistical analysis (e.g., ANOVA) should quantify significance, and negative controls must validate assay specificity .

Advanced Research Questions

Q. How can experimental designs optimize the pharmacological evaluation of this compound’s selectivity across cancer vs. normal cell lines?

To assess selectivity, pair cancer cell lines (e.g., P-388, BEL-7402) with non-cancerous counterparts (e.g., HMEC) in parallel assays. Calculate selectivity indices (SI = IC50_normal / IC50_cancer) to quantify therapeutic windows. Advanced models, such as 3D tumor spheroids or patient-derived xenografts, may better recapitulate in vivo responses. Dose-response curves and time-kill assays further elucidate mechanistic dynamics .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from differences in cell culture conditions, compound purity, or assay endpoints. Researchers should:

  • Perform systematic reviews to identify methodological inconsistencies.
  • Validate purity via HPLC-MS and quantify batch-to-batch variability.
  • Use orthogonal assays (e.g., apoptosis markers, cell cycle analysis) to confirm cytotoxicity mechanisms.
  • Adhere to NIH preclinical reporting guidelines to enhance reproducibility .

Q. How can structural modifications enhance this compound’s bioactivity while minimizing toxicity?

Structure-activity relationship (SAR) studies require targeted synthesis of analogs with modifications to key functional groups (e.g., esterification of hydroxyl groups or alkylation of amine moieties). In vitro screening against diverse cell panels and molecular docking simulations can prioritize candidates. Toxicity profiling in primary human cells and mechanistic studies (e.g., ROS generation, mitochondrial membrane potential assays) are essential to balance efficacy and safety .

Q. What ethical and regulatory considerations apply to preclinical studies involving this compound?

Follow institutional animal care protocols (IACUC) for in vivo studies and obtain ethical approval for human cell line use. Adhere to ARRIVE guidelines for experimental reporting, including randomization, blinding, and statistical power calculations. For cell-based studies, document source authentication (e.g., STR profiling) and mycoplasma testing to ensure data validity .

Q. Methodological Resources

  • Data Management : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Figshare or institutional repositories. Detailed metadata should describe experimental parameters, raw data files, and analysis scripts .
  • Statistical Analysis : Use tools like GraphPad Prism or R for dose-response modeling, error propagation, and significance testing. Report effect sizes and confidence intervals to avoid overinterpretation of small datasets .
  • Literature Synthesis : Leverage Google Scholar and PubMed with Boolean operators (e.g., "this compound AND cytotoxicity NOT review") to filter primary studies. Prioritize high-impact journals and validate findings against multiple sources .

Properties

IUPAC Name

[(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29+,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBLZPKBXFEWGF-FCEQYDTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@@]45[C@@H]3N[C@@H]1[C@@]2([C@@H]4CCC5)CC[C@H]6[C@@]7(CC[C@@H]([C@]6([C@@H](O7)O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.